![molecular formula C14H12F2N2O2 B6426911 (2E)-3-(2,5-difluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide CAS No. 2034997-70-9](/img/structure/B6426911.png)
(2E)-3-(2,5-difluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide
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Overview
Description
(2E)-3-(2,5-difluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide, also known as DFMO, is a synthetic compound that has been used in scientific research for many years. It has been studied for its potential applications in biochemistry, physiology, and pharmacology. DFMO is a fluorinated analog of the naturally occurring compound allopurinol and it has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
(2E)-3-(2,5-difluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide has been used in numerous scientific studies due to its ability to act as an inhibitor of several enzymes. It has been used in studies of the enzyme xanthine oxidase, which is involved in the metabolism of purines. It has also been used in studies of the enzyme cyclooxygenase-2, which is involved in the metabolism of arachidonic acid. Additionally, it has been used in studies of the enzyme 5-lipoxygenase, which is involved in the metabolism of leukotrienes.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit theCardiac Na±Ca2+ Exchanger, NCX1.1 . This protein plays a crucial role in maintaining the balance of sodium and calcium ions within cardiac cells, which is essential for normal heart function .
Mode of Action
Based on the information about similar compounds, it can be inferred that it might interact with its target protein (like ncx11) and inhibit its function . This inhibition could lead to changes in the ion balance within the cells, potentially affecting cellular functions .
Biochemical Pathways
Given its potential target, it can be speculated that it might affect thesodium-calcium exchange pathway in cardiac cells . This could have downstream effects on the regulation of heart rhythm and contractility .
Result of Action
Based on its potential target, it can be inferred that its action might lead to changes in the ion balance within cardiac cells, potentially affecting heart function .
Advantages and Limitations for Lab Experiments
(2E)-3-(2,5-difluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide has several advantages for use in lab experiments. It is a relatively inexpensive compound and it is easily synthesized. Additionally, it is a highly potent inhibitor of several enzymes, which makes it ideal for use in biochemical and physiological studies. However, there are some limitations to its use in lab experiments. It is a relatively unstable compound and must be stored and handled carefully. Additionally, it has a relatively short half-life and must be used quickly after synthesis.
Future Directions
(2E)-3-(2,5-difluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide has many potential future directions that could be explored. It could be further studied for its potential applications in the treatment of gout and other inflammatory diseases. Additionally, it could be studied for its potential applications in the treatment of allergies and other immune disorders. It could also be studied for its potential applications in the treatment of cancer, as it has been found to inhibit the growth of certain types of cancer cells. Finally, it could be studied for its potential applications in the treatment of neurological disorders, as it has been found to modulate the levels of certain neurotransmitters.
Synthesis Methods
The synthesis method for (2E)-3-(2,5-difluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide involves the reaction of 2,5-difluorophenylacetic acid with 5-methyl-1,2-oxazol-4-ylmethylprop-2-enamide in the presence of a base such as sodium hydroxide. The reaction is conducted in ethyl acetate and yields the desired compound in high yields. This method of synthesis has been widely used in scientific research and has been found to be reliable and efficient.
properties
IUPAC Name |
(E)-3-(2,5-difluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2/c1-9-11(8-18-20-9)7-17-14(19)5-2-10-6-12(15)3-4-13(10)16/h2-6,8H,7H2,1H3,(H,17,19)/b5-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDVBFGTPVCHQU-GORDUTHDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C=CC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NO1)CNC(=O)/C=C/C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,5-difluorophenyl)-N-((5-methylisoxazol-4-yl)methyl)acrylamide |
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